

o-Aminoacetophenone physical characteristics

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Compound of Interest

Compound Name: 2'-Aminoacetophenone

Cat. No.: B046740

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An In-depth Technical Guide on the Core Physical Characteristics of o-Aminoacetophenone

Introduction

o-Aminoacetophenone (also known as **2'-Aminoacetophenone** or 2-Acetylaniline) is an aromatic organic compound with the chemical formula C_8H_9NO .^{[1][2]} It is structurally defined as an acetophenone molecule with an amino group substituted at the ortho position of the phenyl ring.^{[3][4]} This compound presents as a yellow to yellow-brown liquid and is recognized by its characteristic grape-like odor.^{[3][4]}

In the realm of drug development and research, o-aminoacetophenone serves as a versatile intermediate and building block for the synthesis of various heterocyclic compounds and pharmaceuticals, including quinazolinones and agents with anti-inflammatory and antibacterial properties.^[5] It is also identified as a key volatile flavor component in certain foods and a pheromone produced by virgin honeybee queens.^{[3][4]} Furthermore, its presence can be used as a biomarker for detecting *Pseudomonas aeruginosa* infections.^{[2][4]} This guide provides a detailed overview of its core physical and chemical properties, supported by experimental methodologies and logical workflows relevant to its application.

Physicochemical Properties

The fundamental physical and chemical characteristics of o-Aminoacetophenone are summarized below. This data is essential for its handling, storage, and application in experimental settings.

Table 1: General Physical and Chemical Properties of o-Aminoacetophenone

Property	Value	Source
CAS Number	551-93-9	[6]
Molecular Formula	C ₈ H ₉ NO	[1][2]
Molar Mass	135.16 g/mol	[1][2]
Appearance	Yellow to yellow-brown liquid	[1][2][3]
Odor	Grape-like, sweet, somewhat animal-floral	[3][4]
Melting Point	20 °C (68 °F)	[1][2][7]
Boiling Point	85-90 °C at 0.5 mmHg[1][3][8]	70-71 °C at 3 torr[1][2]
Density	1.112 g/mL at 25 °C[1][4][8]	1.117 to 1.120 g/mL at 20 °C[6]
Refractive Index (n _{20/D})	1.614[1][8]	1.61400 to 1.61700[6]
Vapor Pressure	0.0258 mmHg at 25 °C[1][2]	0.009890 mmHg at 25 °C[6]
Flash Point	>112 °C (>230 °F)[1][2]	113 °C (235.4 °F) - closed cup[8]
pKa (Predicted)	2.31 ± 0.10	[1][2]
LogP (o/w)	1.63	[1][6]
Storage Temperature	2-8°C, under nitrogen, in tightly sealed containers	[1][6][8]

Table 2: Solubility Profile of o-Aminoacetophenone

Solvent	Solubility	Source
Water	Practically insoluble; estimated at 3555 mg/L at 25 °C	[5][6]
Alcohol (Ethanol)	Soluble	[5][6]
Ether	Soluble	[5]
Acetone	Soluble	[5]
Dichloromethane	Sparingly soluble	[1][2][4]
DMSO	Slightly soluble	[1][2][4]
Methanol	Slightly soluble	[1][2][4]
Fats	Soluble	[5]

Experimental Protocols

The determination of the physicochemical properties listed above involves standard laboratory techniques. Below are overviews of the methodologies typically employed.

Melting Point Determination

The melting point is determined using a melting point apparatus.

- **Sample Preparation:** A small amount of the solid o-Aminoacetophenone (cooled below its 20°C melting point) is packed into a capillary tube.
- **Instrumentation:** The capillary tube is placed in the heating block of a calibrated melting point apparatus.
- **Measurement:** The sample is heated at a controlled rate. The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample becomes a clear liquid. For o-Aminoacetophenone, this would require a cooled stage apparatus.

Boiling Point Determination

The boiling point is measured at reduced pressure to prevent decomposition.

- **Apparatus Setup:** A distillation apparatus suitable for vacuum distillation is assembled. This includes a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The system is connected to a vacuum pump with a manometer to monitor the pressure.
- **Procedure:** The o-Aminoacetophenone sample is placed in the distillation flask with boiling chips. The system is evacuated to the desired pressure (e.g., 0.5 mmHg).^{[1][3]} The flask is then heated gently.
- **Measurement:** The temperature at which the liquid boils and its vapor condenses is recorded as the boiling point at that specific pressure.

Density and Refractive Index Measurement

- **Density:** A calibrated pycnometer or a digital density meter is used. The instrument is first tared with air and then with deionized water to confirm calibration at a specific temperature (e.g., 25 °C). The density of the o-Aminoacetophenone sample is then measured directly.^{[1][8]}
- **Refractive Index:** A few drops of the liquid sample are placed on the prism of a calibrated refractometer (e.g., an Abbé refractometer). The measurement is taken at a specified temperature (typically 20°C) using a specific wavelength of light (usually the sodium D-line, 589 nm).^{[1][6]}

Spectroscopic Analysis

Spectroscopic methods are crucial for structural confirmation and purity assessment.

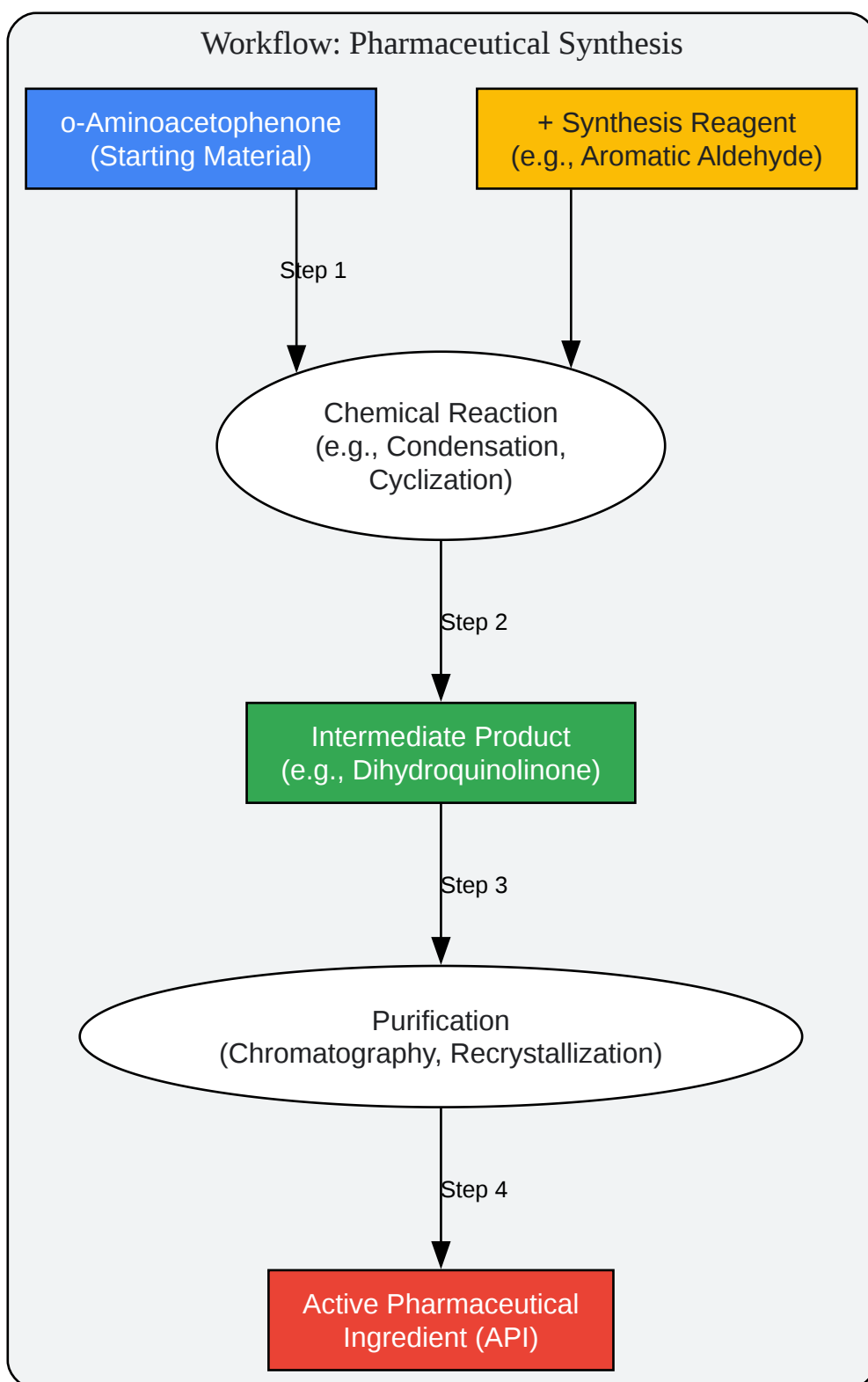
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ¹H and ¹³C NMR spectra are recorded using a high-field NMR spectrometer. The sample is dissolved in a deuterated solvent (e.g., CDCl₃), and the chemical shifts, integration, and coupling patterns are analyzed to confirm the molecular structure.
- **Infrared (IR) Spectroscopy:** An IR spectrum is obtained using an FTIR spectrometer, often with an ATR (Attenuated Total Reflectance) accessory for liquid samples. The spectrum

reveals characteristic absorption bands for the functional groups present, such as the N-H stretches of the amine, the C=O stretch of the ketone, and aromatic C-H and C=C vibrations.

- **Mass Spectrometry (MS):** Mass spectrometry, often coupled with Gas Chromatography (GC-MS), is used to determine the molecular weight and fragmentation pattern of the compound. This confirms the molecular mass of 135.16 g/mol and provides further structural evidence. [\[3\]](#)

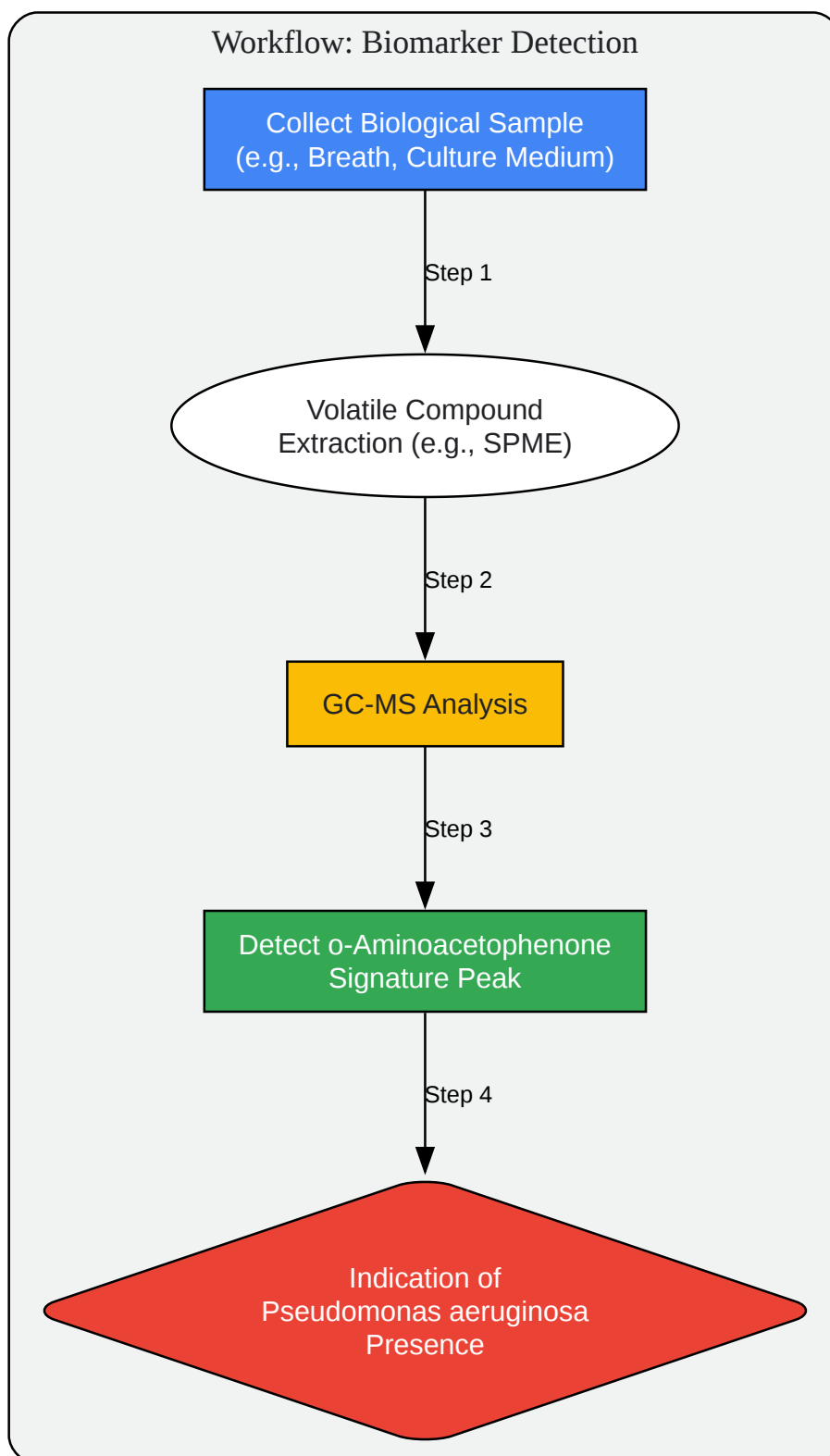
Logical and Experimental Workflows

o-Aminoacetophenone is a key starting material in multi-step organic synthesis and a target analyte in biomarker discovery. The following diagrams illustrate these logical workflows.



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Caption: Synthetic pathway from o-Aminoacetophenone to a target API.



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Caption: Use of o-Aminoacetophenone as a biomarker for infection.

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